![molecular formula C11H16N2 B1322609 (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine CAS No. 848047-45-0](/img/structure/B1322609.png)
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine
Overview
Description
“(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is not clearly mentioned in the available resources .
Molecular Structure Analysis
The molecular structure of a similar compound, “1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-”, is available and can be viewed using specific software .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-yliden)acetone”, are available. It has a density of 1.1±0.1 g/cm³, a boiling point of 319.2±42.0 °C at 760 mmHg, and a flash point of 112.6±17.3 °C .
Scientific Research Applications
Organic Synthesis
This compound is used as a reactant in organic synthesis reactions due to its indolenine structure, which is a key intermediate in various synthetic pathways .
Photophysical Properties
Researchers have explored the photophysical characteristics of novel triene merocyanines derived from 1,3,3-Trimethylindolin-5-amine. These compounds exhibit unique light-absorbing properties, making them potential candidates for applications in optoelectronics and as sensors .
Antimicrobial Agents
The compound has been utilized in the synthesis of antimicrobial molecules. Specifically, it has been involved in the creation of imine-linked 1,2,3-triazole hybrids with potential antimicrobial properties .
Sonogashira Coupling
1,3,3-Trimethylindolin-5-amine is used in Sonogashira coupling reactions—a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an alkyne and an aryl or vinyl halide .
Mechanism of Action
Target of Action
Indole derivatives, which include 1,3,3-trimethylindolin-5-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
These could potentially include pathways related to the targets’ functions, with downstream effects varying based on the specific pathway and target involved .
Result of Action
Given the potential range of targets and pathways affected, the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,3-Trimethylindolin-5-amine . These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is active.
properties
IUPAC Name |
1,3,3-trimethyl-2H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIIOQCBMYRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627381 | |
Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine | |
CAS RN |
848047-45-0 | |
Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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